

cyanoethylation of azepane with acrylonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Azepan-1-yl)propanenitrile**

Cat. No.: **B1329373**

[Get Quote](#)

An Application Note on the Synthesis of **3-(azepan-1-yl)propanenitrile** via Cyanoethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoethylation is a fundamental organic reaction involving the addition of a compound with a labile hydrogen atom to acrylonitrile.^{[1][2]} This reaction, typically a Michael addition, is a versatile method for introducing a cyanoethyl group (-CH₂CH₂CN) into a molecule.^[2] Primary and secondary amines readily undergo cyanoethylation, often without the need for a catalyst, to produce aminopropionitriles in high yields.^[1] The resulting products are valuable intermediates in organic synthesis, as the nitrile group can be further transformed into amines, carboxylic acids, or other functional groups.

The azepane ring is a significant scaffold in medicinal chemistry, and its incorporation can influence a molecule's conformational properties and biological activity. This document provides a detailed protocol for the cyanoethylation of azepane with acrylonitrile to synthesize **3-(azepan-1-yl)propanenitrile**. Due to the absence of a specific, peer-reviewed protocol for this reaction in the available literature, the following application note presents a representative procedure based on established methods for the cyanoethylation of secondary amines.

Reaction Scheme

Data Presentation: Physicochemical Properties

Quantitative data for the product, **3-(azepan-1-yl)propanenitrile**, is limited. The following table summarizes the currently available information.

Property	Value	Source
CAS Number	937-51-9	[3]
Molecular Formula	C ₉ H ₁₆ N ₂	[3][4]
Molecular Weight	152.24 g/mol	[3]
Boiling Point	94-95 °C @ 4.5 Torr	[4]
Density	0.945 g/cm ³ @ 20 °C	[4]
Refractive Index	1.466	
Purity	≥96%	
Appearance	Not Specified	
Spectroscopic Data (NMR, IR, MS)	Not Available in Searched Literature	

Experimental Protocols

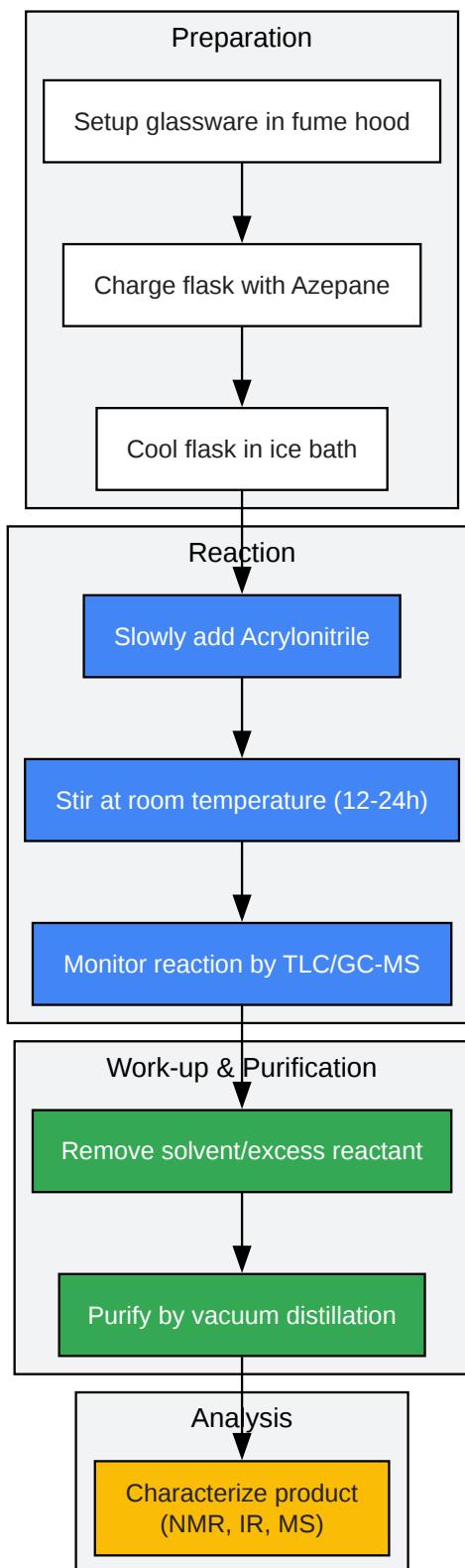
Disclaimer: The following is a representative experimental protocol derived from general procedures for the cyanoethylation of secondary amines.[1] This procedure has not been validated for this specific reaction and should be performed with caution, starting on a small scale.

Materials and Equipment:

- Azepane (Hexahydro-1H-azepine), CAS: 111-49-9
- Acrylonitrile (stabilized), CAS: 107-13-1
- Anhydrous solvent (e.g., Dichloromethane or Toluene), optional
- Round-bottom flask equipped with a magnetic stir bar

- Dropping funnel
- Condenser (if heating is required)
- Ice bath
- Standard glassware for work-up
- Rotary evaporator
- Vacuum distillation apparatus
- Thin-Layer Chromatography (TLC) plates (silica gel)
- Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, splash-proof goggles, face shield, lab coat. All operations must be conducted in a certified chemical fume hood.

Representative Procedure:


- Reaction Setup: In a chemical fume hood, a 100 mL round-bottom flask is charged with azepane (e.g., 5.0 g, 50.4 mmol) and a magnetic stir bar. If a solvent is used, add 20 mL of an anhydrous solvent like dichloromethane. The flask is placed in an ice bath to cool to 0-5 °C.
- Addition of Acrylonitrile: Acrylonitrile (e.g., 2.94 g, 55.4 mmol, 1.1 equivalents) is added dropwise to the stirred solution of azepane over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The cyanoethylation of amines is often exothermic.^[5]
- Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
- Monitoring: The reaction progress is monitored by TLC or GC-MS to check for the consumption of the starting amine.
- Work-up: Upon completion, the solvent (if used) and any unreacted acrylonitrile are removed under reduced pressure using a rotary evaporator.

- Purification: The crude product, a liquid, is purified by vacuum distillation. Based on available data, the product is expected to distill at 94-95 °C at a pressure of 4.5 Torr.[4]
- Characterization: The structure and purity of the final product, **3-(azepan-1-yl)propanenitrile**, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety Precautions

- Acrylonitrile is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and is a suspected human carcinogen.[6][7] It can also undergo violent, exothermic polymerization when exposed to bases, acids, or light.[6][8] It must be handled with extreme caution in a well-ventilated chemical fume hood.[7]
- Azepane is a flammable liquid and can cause skin and eye irritation.
- Always wear appropriate PPE, including impervious gloves, a lab coat, and chemical splash goggles.[9] An emergency eyewash and shower should be readily accessible.[7]
- Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[10]

Visualizations

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the cyanoethylation of azepane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. 937-51-9|3-(Azepan-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. organicreactions.org [organicreactions.org]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. nj.gov [nj.gov]
- 8. epaosc.org [epaosc.org]
- 9. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [cyanoethylation of azepane with acrylonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329373#cyanoethylation-of-azepane-with-acrylonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com